molecular formula C10H8BrN3 B14841632 2-Bromo-N-(pyridin-4-YL)pyridin-4-amine

2-Bromo-N-(pyridin-4-YL)pyridin-4-amine

Cat. No.: B14841632
M. Wt: 250.09 g/mol
InChI Key: UXLMNDRLWMBFPH-UHFFFAOYSA-N
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Description

2-Bromo-N-(pyridin-4-YL)pyridin-4-amine is a heterocyclic organic compound that features a bromine atom and two pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(pyridin-4-YL)pyridin-4-amine typically involves the bromination of N-(pyridin-4-YL)pyridin-4-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar procedures to laboratory methods, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to handle the bromination process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(pyridin-4-YL)pyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-N-(pyridin-4-YL)pyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-Bromo-N-(pyridin-4-YL)pyridin-4-amine largely depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N-(pyridin-4-YL)pyridin-4-amine is unique due to the presence of the bromine atom, which can significantly alter its reactivity and interactions compared to non-brominated analogs. This makes it a valuable compound for specific synthetic and biological applications .

Properties

Molecular Formula

C10H8BrN3

Molecular Weight

250.09 g/mol

IUPAC Name

2-bromo-N-pyridin-4-ylpyridin-4-amine

InChI

InChI=1S/C10H8BrN3/c11-10-7-9(3-6-13-10)14-8-1-4-12-5-2-8/h1-7H,(H,12,13,14)

InChI Key

UXLMNDRLWMBFPH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1NC2=CC(=NC=C2)Br

Origin of Product

United States

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